molecular formula C20H12CuN2O4 B8749110 Copper quinolinate

Copper quinolinate

Cat. No. B8749110
M. Wt: 407.9 g/mol
InChI Key: JLOULEJYJNBUMX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US04754039

Procedure details

In another example of a preferred embodiment of the process, a sodium chlorate solution is added in small increments to a mixture of the other components, including copper oxide, which has been previously mixed and heated to reaction temperature (99°-101° C.). The acid concentration in the mixture is about 5 equivalents of acid per liter. The total chlorate addition will provide a chlorate molar excess of about 18% relative to the quinoline present. An exotherm becomes apparent after 6-8% of the chlorate has been added, and soon thereafter a suspension of copper quinolinate develops. Total chlorate addition is completed in 2-4 hours with total reaction time of 10-12 hours. The product, crude copper salt of pyridine-2,3-dicarboxylic acid, is isolated by filtration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl([O-])(=O)=O.[N:5]1[C:14]2[C:9](=CC=CC=2)[CH:8]=[CH:7][C:6]=1[C:15]([O-:17])=[O:16].[Cu+2:18].N1C2C(=CC=CC=2)C=CC=1[C:29]([O-:31])=[O:30]>>[Cu:18].[N:5]1[CH:14]=[CH:9][CH:8]=[C:7]([C:29]([OH:31])=[O:30])[C:6]=1[C:15]([OH:17])=[O:16] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC2=CC=CC=C12)C(=O)[O-].[Cu+2].N1=C(C=CC2=CC=CC=C12)C(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
has been added

Outcomes

Product
Details
Reaction Time
11 (± 1) h
Name
Type
product
Smiles
[Cu]
Name
Type
product
Smiles
N1=C(C(=CC=C1)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04754039

Procedure details

In another example of a preferred embodiment of the process, a sodium chlorate solution is added in small increments to a mixture of the other components, including copper oxide, which has been previously mixed and heated to reaction temperature (99°-101° C.). The acid concentration in the mixture is about 5 equivalents of acid per liter. The total chlorate addition will provide a chlorate molar excess of about 18% relative to the quinoline present. An exotherm becomes apparent after 6-8% of the chlorate has been added, and soon thereafter a suspension of copper quinolinate develops. Total chlorate addition is completed in 2-4 hours with total reaction time of 10-12 hours. The product, crude copper salt of pyridine-2,3-dicarboxylic acid, is isolated by filtration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl([O-])(=O)=O.[N:5]1[C:14]2[C:9](=CC=CC=2)[CH:8]=[CH:7][C:6]=1[C:15]([O-:17])=[O:16].[Cu+2:18].N1C2C(=CC=CC=2)C=CC=1[C:29]([O-:31])=[O:30]>>[Cu:18].[N:5]1[CH:14]=[CH:9][CH:8]=[C:7]([C:29]([OH:31])=[O:30])[C:6]=1[C:15]([OH:17])=[O:16] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC2=CC=CC=C12)C(=O)[O-].[Cu+2].N1=C(C=CC2=CC=CC=C12)C(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
has been added

Outcomes

Product
Details
Reaction Time
11 (± 1) h
Name
Type
product
Smiles
[Cu]
Name
Type
product
Smiles
N1=C(C(=CC=C1)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04754039

Procedure details

In another example of a preferred embodiment of the process, a sodium chlorate solution is added in small increments to a mixture of the other components, including copper oxide, which has been previously mixed and heated to reaction temperature (99°-101° C.). The acid concentration in the mixture is about 5 equivalents of acid per liter. The total chlorate addition will provide a chlorate molar excess of about 18% relative to the quinoline present. An exotherm becomes apparent after 6-8% of the chlorate has been added, and soon thereafter a suspension of copper quinolinate develops. Total chlorate addition is completed in 2-4 hours with total reaction time of 10-12 hours. The product, crude copper salt of pyridine-2,3-dicarboxylic acid, is isolated by filtration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl([O-])(=O)=O.[N:5]1[C:14]2[C:9](=CC=CC=2)[CH:8]=[CH:7][C:6]=1[C:15]([O-:17])=[O:16].[Cu+2:18].N1C2C(=CC=CC=2)C=CC=1[C:29]([O-:31])=[O:30]>>[Cu:18].[N:5]1[CH:14]=[CH:9][CH:8]=[C:7]([C:29]([OH:31])=[O:30])[C:6]=1[C:15]([OH:17])=[O:16] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC2=CC=CC=C12)C(=O)[O-].[Cu+2].N1=C(C=CC2=CC=CC=C12)C(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
has been added

Outcomes

Product
Details
Reaction Time
11 (± 1) h
Name
Type
product
Smiles
[Cu]
Name
Type
product
Smiles
N1=C(C(=CC=C1)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.